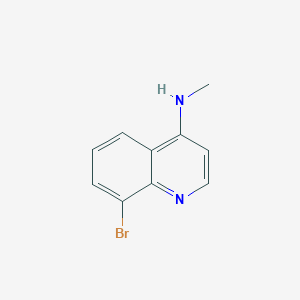
8-bromo-N-methylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-N-methylquinolin-4-amine is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry. This compound, characterized by the presence of a bromine atom at the 8th position and a methyl group at the nitrogen atom of the quinoline ring, exhibits unique chemical properties that make it valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-N-methylquinolin-4-amine typically involves the bromination of quinoline derivatives. One common method is the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform, followed by methylation of the resulting 8-bromoquinoline . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and methylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-N-methylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding N-methylquinolin-4-amine.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols are employed under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: N-methylquinolin-4-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromo-N-methylquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of dyes, catalysts, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-bromo-N-methylquinolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the quinoline ring structure allow the compound to bind effectively to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells or the disruption of microbial growth .
Comparison with Similar Compounds
8-Hydroxyquinoline: Lacks the bromine atom and has different chemical reactivity.
N-Methylquinolin-4-amine: Lacks the bromine atom, resulting in different biological activity.
8-Bromoquinoline: Lacks the methyl group, affecting its solubility and reactivity.
Uniqueness: 8-Bromo-N-methylquinolin-4-amine is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research applications.
Properties
Molecular Formula |
C10H9BrN2 |
|---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
8-bromo-N-methylquinolin-4-amine |
InChI |
InChI=1S/C10H9BrN2/c1-12-9-5-6-13-10-7(9)3-2-4-8(10)11/h2-6H,1H3,(H,12,13) |
InChI Key |
WRVPZTXGFKCSFY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C=CC=C(C2=NC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















